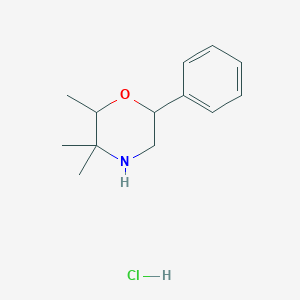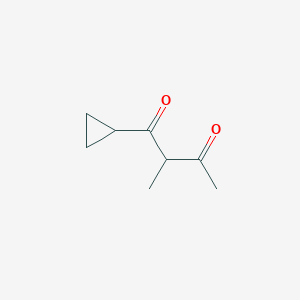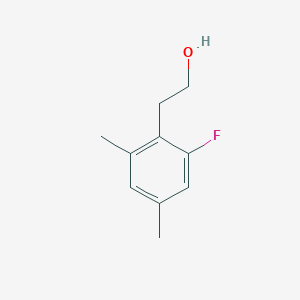
2-(2-Fluoro-4,6-dimethylphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluoro-4,6-dimethylphenyl)ethan-1-ol is an organic compound with the molecular formula C10H13FO It is a derivative of phenylethanol, where the phenyl ring is substituted with fluorine and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4,6-dimethylphenyl)ethan-1-ol typically involves the reaction of 2-fluoro-4,6-dimethylbenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is isolated by standard workup procedures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using a palladium catalyst under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
2-(2-Fluoro-4,6-dimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(2-Fluoro-4,6-dimethylphenyl)ethanone or 2-(2-Fluoro-4,6-dimethylphenyl)acetaldehyde.
Reduction: 2-(2-Fluoro-4,6-dimethylphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Fluoro-4,6-dimethylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Fluoro-4,6-dimethylphenyl)ethan-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to a biological response.
類似化合物との比較
Similar Compounds
- 2-(4-Fluorophenyl)ethan-1-ol
- 2-(2,4-Dimethylphenyl)ethan-1-ol
- 2-(2-Fluorophenyl)ethan-1-ol
Uniqueness
2-(2-Fluoro-4,6-dimethylphenyl)ethan-1-ol is unique due to the presence of both fluorine and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The specific substitution pattern can affect its physical properties, such as boiling point and solubility, as well as its interactions with other molecules.
特性
分子式 |
C10H13FO |
|---|---|
分子量 |
168.21 g/mol |
IUPAC名 |
2-(2-fluoro-4,6-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H13FO/c1-7-5-8(2)9(3-4-12)10(11)6-7/h5-6,12H,3-4H2,1-2H3 |
InChIキー |
BXXWGXRPTCIXNC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)F)CCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


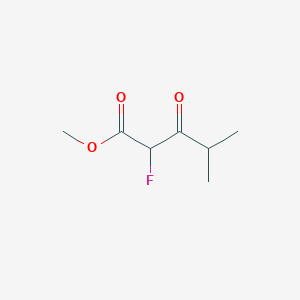
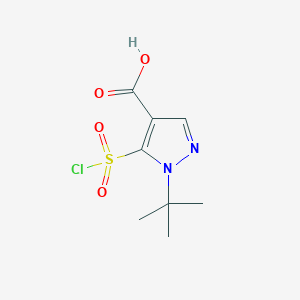

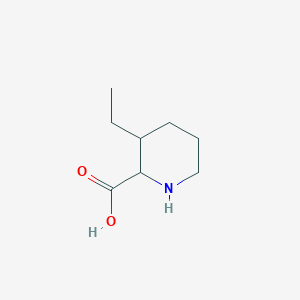
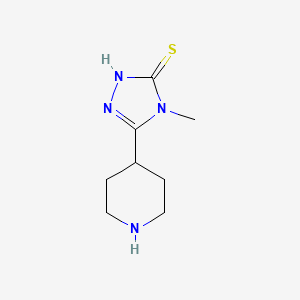
![1-[2-Hydroxy-5-(propan-2-YL)phenyl]-2-methylpropan-1-one](/img/structure/B13308450.png)
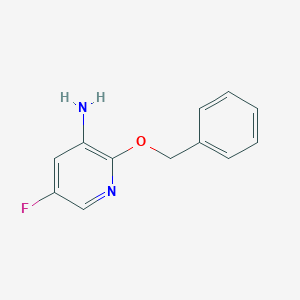
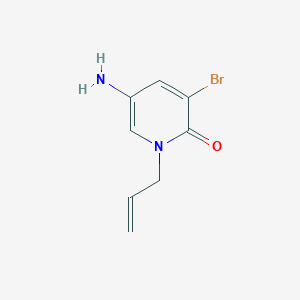

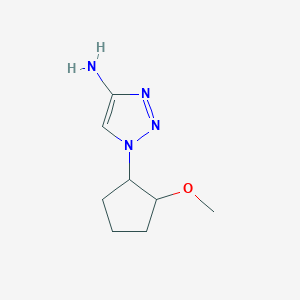
![4-[(Heptan-2-yl)amino]butan-2-ol](/img/structure/B13308471.png)
